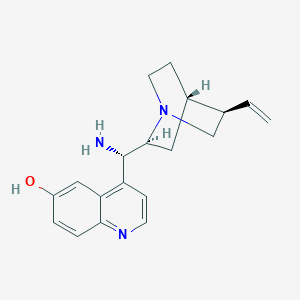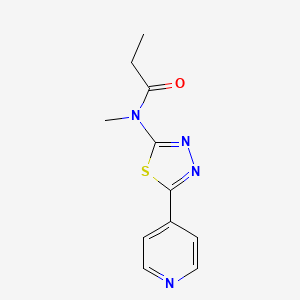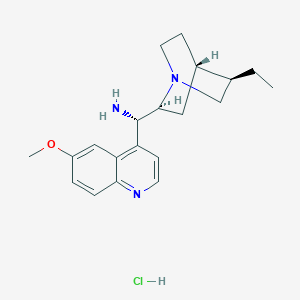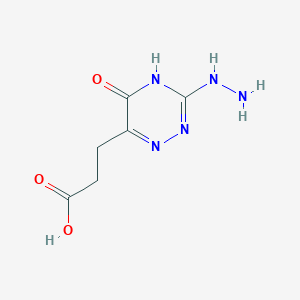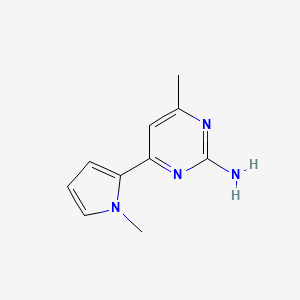
3-(4-((Phenoxymethylene)amino)phenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((Phenoxymethylene)amino)phenyl)acrylic acid typically involves the reaction of 4-aminophenylacrylic acid with phenoxymethylene chloride under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-((Phenoxymethylene)amino)phenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
3-(4-((Phenoxymethylene)amino)phenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of liquid crystal materials.
Mechanism of Action
The mechanism of action of 3-(4-((Phenoxymethylene)amino)phenyl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-((Phenoxymethylene)amino)benzoic acid
- 3-(4-((Methoxymethylene)amino)phenyl)acrylic acid
- 3-(4-((Ethoxymethylene)amino)phenyl)acrylic acid
Uniqueness
3-(4-((Phenoxymethylene)amino)phenyl)acrylic acid is unique due to its specific structural features, which confer distinct chemical and physical properties. Its phenoxymethylene group provides unique reactivity compared to similar compounds .
Properties
Molecular Formula |
C16H13NO3 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
(E)-3-[4-(phenoxymethylideneamino)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C16H13NO3/c18-16(19)11-8-13-6-9-14(10-7-13)17-12-20-15-4-2-1-3-5-15/h1-12H,(H,18,19)/b11-8+,17-12? |
InChI Key |
LGJUDEIROTVJTB-CJFZZDNDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC=NC2=CC=C(C=C2)/C=C/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)OC=NC2=CC=C(C=C2)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


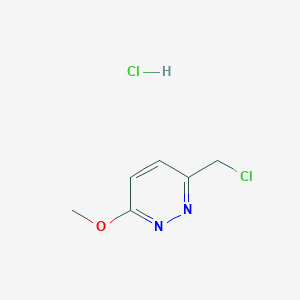
![2-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B13097859.png)
![6-Aminopyrrolo[2,1-F][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B13097861.png)
![Pyrimido[4,5-d]pyridazine](/img/structure/B13097865.png)

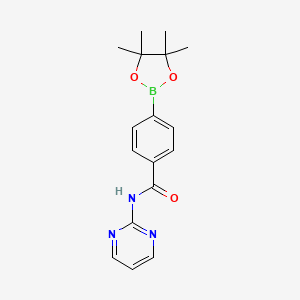
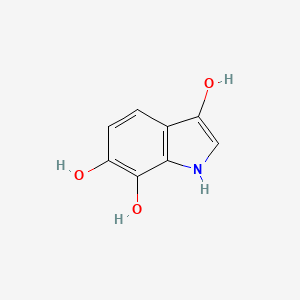
![3-Nitro-6-phenylimidazo[1,2-b]pyridazine](/img/structure/B13097886.png)

